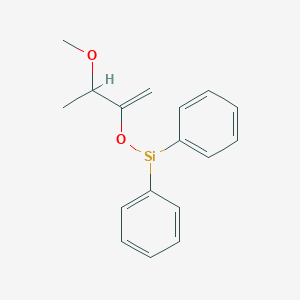
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane is a chemical compound known for its unique structure, which includes both silicon and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane typically involves the reaction of a silicon-containing precursor with an appropriate sulfur-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler silicon-containing compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silicon-containing compounds.
Wissenschaftliche Forschungsanwendungen
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane exerts its effects depends on its specific application. In materials science, its unique structure allows it to form stable, high-performance materials. In organic synthesis, it acts as a versatile building block that can undergo various chemical transformations. The molecular targets and pathways involved in its biological and medicinal applications are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 15,15-Dichloro-2,5,8,11-tetraoxa-15-silahexadecane
- 16,16-Dimethyl-2,5,8,11-tetraoxa-15-azaheptadecan-13-ol
Uniqueness
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane is unique due to the presence of both silicon and sulfur atoms in its structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where stability and reactivity are crucial.
Eigenschaften
CAS-Nummer |
881920-27-0 |
|---|---|
Molekularformel |
C16H36O6SSi |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
triethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]propyl]silane |
InChI |
InChI=1S/C16H36O6SSi/c1-5-20-24(21-6-2,22-7-3)16-8-14-23-15-13-19-12-11-18-10-9-17-4/h5-16H2,1-4H3 |
InChI-Schlüssel |
GXOYTDIYMLKHRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCSCCOCCOCCOC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


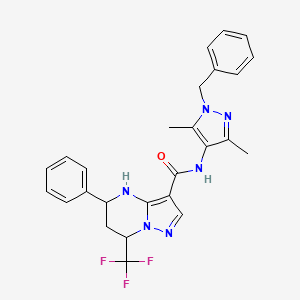
![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)
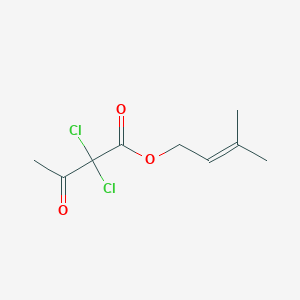
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)
![Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane](/img/structure/B12615012.png)



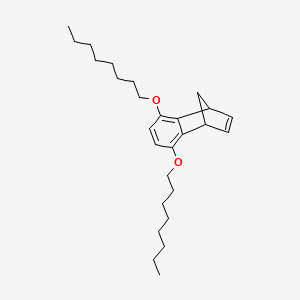
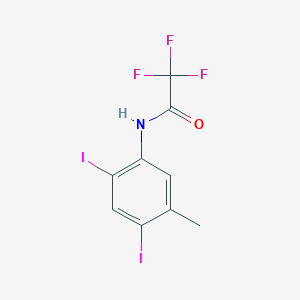
![3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12615057.png)

